![molecular formula C19H18BrN3O B7553779 7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)
7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BPP and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential use in treating various diseases.
Mechanism of Action
BPP is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. Specifically, BPP has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division. By inhibiting CDK4, BPP may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
BPP has been shown to have a number of biochemical and physiological effects on the body. For example, BPP has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPP has been shown to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPP in lab experiments is its high potency. BPP has been shown to be effective at very low concentrations, which makes it a valuable tool for studying the effects of CDK4 inhibition on cancer cells. However, one of the limitations of using BPP in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on BPP. One area of interest is the development of more effective methods for synthesizing BPP, which could help to improve its availability for use in research and therapeutic applications. Additionally, further studies are needed to better understand the mechanism of action of BPP and its potential use in treating a range of diseases. Finally, there is a need for more research on the safety and toxicity of BPP, particularly with regard to its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of BPP is a complex process that involves several steps. The first step involves the preparation of 2-amino-3-bromopyridine, which is then reacted with 3-phenylpyrrolidine to form 2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one. The final step involves the bromination of the pyrimidine ring to form 7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one.
Scientific Research Applications
BPP has been the subject of numerous scientific studies aimed at understanding its potential therapeutic applications. Some of the areas where BPP has shown promise include cancer treatment, neurological disorders, and cardiovascular disease.
properties
IUPAC Name |
7-bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c20-16-6-7-18-21-17(10-19(24)23(18)12-16)13-22-9-8-15(11-22)14-4-2-1-3-5-14/h1-7,10,12,15H,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWJNUXMJXKFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC3=CC(=O)N4C=C(C=CC4=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

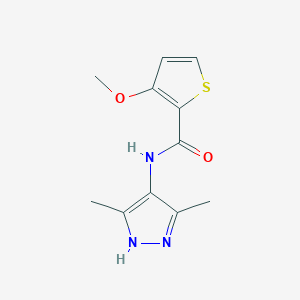
![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7553705.png)

![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone](/img/structure/B7553742.png)
![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)
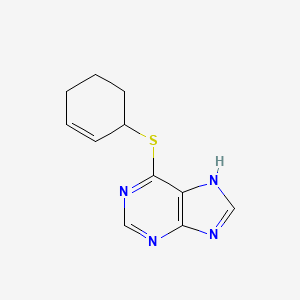
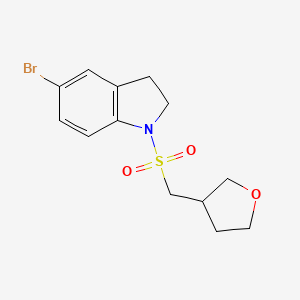
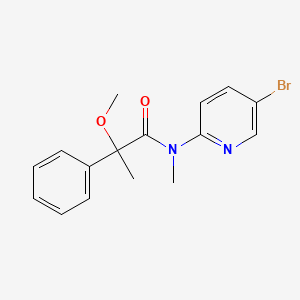
![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)
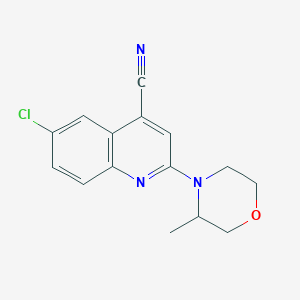
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)